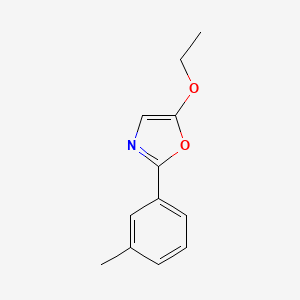

5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-(3-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-14-11-8-13-12(15-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZRGQBBRPPKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Ethoxy 2 3 Methylphenyl 1,3 Oxazole and Analogous Derivatives

Classical Methodologies for 1,3-Oxazole Core Construction

The foundational methods for constructing the 1,3-oxazole ring have been established for over a century, providing robust and versatile routes to a wide array of substituted derivatives. These classical syntheses remain fundamental in organic chemistry.

Robinson-Gabriel Synthesis and Mechanistic Considerations

The Robinson-Gabriel synthesis is a powerful method for forming oxazoles through the intramolecular cyclization and dehydration of 2-acylamino ketones. wikipedia.orgslideshare.net Independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, this reaction typically requires a cyclodehydrating agent to catalyze the transformation. wikipedia.orgsynarchive.com

The mechanism commences with the protonation of the acylamino ketone, followed by a nucleophilic attack from the amide oxygen onto the protonated ketone, forming a hemiacetal-like intermediate. Subsequent dehydration leads to the formation of the oxazole (B20620) ring. ijpsonline.comijpsonline.com The process is effectively a dehydration reaction that can be promoted by various reagents. wikipedia.org While strong mineral acids like sulfuric acid were traditionally used, modern variations have employed reagents like phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), and polyphosphoric acid, with the latter often improving yields to 50-60%. ijpsonline.comijpsonline.com

| Reagent Class | Examples | Role in Synthesis |

| Starting Material | 2-Acylamino-ketone | Undergoes intramolecular cyclodehydration |

| Catalyst/Dehydrating Agent | H₂SO₄, POCl₃, PPA, TFAA | Promotes the cyclization and water elimination steps |

For the synthesis of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, this method would require a precursor like N-(1-ethoxy-2-oxopropyl)-3-methylbenzamide. The reaction conditions would need to be carefully selected to favor the cyclodehydration pathway without causing degradation of the ethoxy group.

Van Leusen Oxazole Synthesis and Reactivity of Tosylmethyl Isocyanide (TosMIC)

First described in 1972, the Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comijpsonline.com This one-pot reaction proceeds under mild, basic conditions and is known for its versatility. mdpi.com TosMIC is a key reagent, notable for being a stable, odorless, and colorless solid at room temperature. nih.gov

The reaction mechanism involves the deprotonation of TosMIC by a base, creating a nucleophilic species that attacks the aldehyde carbonyl. wikipedia.orgorganic-chemistry.org The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. nih.govwikipedia.org The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to yield the final 5-substituted oxazole. nih.govwikipedia.orgorganic-chemistry.org This reaction is a [3+2] cycloaddition process where TosMIC acts as a C2N1 "3-atom synthon". nih.govmdpi.com

| Component | Example | Function |

| Isocyanide Reagent | Tosylmethyl Isocyanide (TosMIC) | Provides C2, N, and C4 atoms of the oxazole ring |

| Carbonyl Source | Aldehyde (e.g., 3-methylbenzaldehyde) | Provides C5 and its substituent |

| Base | K₂CO₃, DBU | Deprotonates TosMIC to initiate the reaction |

To synthesize a 5-ethoxy derivative, a modification of the standard Van Leusen reaction would be necessary, as the classic method typically incorporates the substituent from the aldehyde at the 5-position. However, variations of the Van Leusen synthesis have been developed to produce 4,5-disubstituted oxazoles. nih.govmdpi.com

Fischer Oxazole Synthesis and Cyanohydrin Intermediates

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is one of the earliest methods for preparing 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in equimolar amounts, typically in the presence of anhydrous hydrochloric acid in dry ether. wikipedia.orgresearchgate.net

The mechanism begins with the reaction between the cyanohydrin and gaseous HCl to form an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon. wikipedia.org A subsequent SN2 attack followed by the loss of a water molecule yields a chloro-oxazoline intermediate. wikipedia.org Tautomerization and final elimination of HCl result in the formation of the aromatic 2,5-disubstituted oxazole. wikipedia.org The reactants are usually aromatic, though aliphatic compounds have also been used. wikipedia.org

| Reactant | Role | Resulting Position on Oxazole |

| Cyanohydrin | Provides the C4 and C5 atoms | The group attached to the cyanohydrin carbon becomes the C5 substituent |

| Aldehyde | Provides the C2 atom | The group attached to the aldehyde carbonyl becomes the C2 substituent |

| Catalyst | Anhydrous HCl | Facilitates the formation of the iminochloride intermediate and subsequent cyclization |

For the target compound, this compound, this synthesis would require the cyanohydrin of an ethoxy-substituted aldehyde and 3-methylbenzaldehyde.

Bredereck Reaction and α-Haloketone Condensations

The Bredereck reaction offers a straightforward method for synthesizing oxazoles, particularly 2,4-disubstituted derivatives, by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This approach is noted for being an efficient and economical process for oxazole synthesis. ijpsonline.com

The reaction proceeds via the condensation of an α-haloketone with an amide, such as formamide (B127407), to construct the oxazole ring. slideshare.netresearchgate.net The initial step is the N-alkylation of the amide by the α-haloketone. The resulting intermediate then undergoes cyclization and dehydration to afford the substituted oxazole. This method provides a direct route to the oxazole core from readily available starting materials.

To synthesize this compound using this strategy, one would start with an appropriate α-haloketone bearing an ethoxy group and condense it with 3-methylbenzamide.

Modern Catalytic Approaches for Substituted Oxazoles

While classical methods are well-established, modern organic synthesis has increasingly turned to transition-metal catalysis to achieve more efficient and selective transformations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the functionalization of heterocyclic compounds like oxazoles.

Palladium-Catalyzed Functionalization Reactions

Palladium-catalyzed reactions have provided novel and direct methods for the synthesis of substituted oxazoles, often through C-H bond activation and functionalization. acs.orgrsc.org These modern approaches can offer advantages in terms of atom economy and substrate scope over classical methods. rsc.org

One significant strategy is the direct C-H arylation of the oxazole core. acs.org For instance, the C-H bond at the 2-position of an oxazole can be directly coupled with aryl halides or their equivalents, catalyzed by a palladium complex. researchgate.net This allows for the introduction of aryl groups, such as the 3-methylphenyl group, onto a pre-formed oxazole ring. These reactions often proceed under redox-neutral conditions and exhibit high atom economy. rsc.org Another approach involves the palladium-catalyzed C4-olefination of oxazoles via C–H bond activation under mild conditions. acs.org

Furthermore, palladium catalysis can be employed in cascade reactions to assemble the oxazole skeleton itself. An efficient protocol has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles, involving a palladium-catalyzed C–H activation, carbopalladation, and a tandem annulation sequence in a single pot. rsc.org

| Catalytic Approach | Description | Application for Target Compound |

| Direct C-H Arylation | Palladium-catalyzed coupling of a C-H bond on the oxazole ring with an aryl halide or equivalent. acs.orgresearchgate.net | Introduction of the 3-methylphenyl group at the C2 position of a pre-existing 5-ethoxyoxazole. |

| Cascade Annulation | One-pot assembly of the oxazole ring from simpler precursors via a sequence of Pd-catalyzed steps. rsc.org | Construction of the fully substituted oxazole core in a single, efficient operation. |

These modern catalytic methods represent the cutting edge of oxazole synthesis, providing highly efficient and versatile pathways to complex derivatives like this compound.

Copper-Catalyzed Oxidative Cyclization Reactions

Copper catalysis offers an efficient and economical approach to constructing the oxazole ring itself through oxidative cyclization reactions. These methods often proceed under mild conditions and demonstrate good functional group tolerance.

One prominent strategy involves the copper(II)-catalyzed oxidative cyclization of enamides. This reaction proceeds via a vinylic C-H bond functionalization at room temperature, leading to the formation of 2,5-disubstituted oxazoles in moderate to high yields. nih.govresearchgate.net The process is believed to involve a single-electron oxidation of the enamide by the copper(II) salt, triggering the cyclization. nih.gov Another approach is the copper-catalyzed tandem oxidative cyclization of enamines, formed in situ from benzylamines and β-dicarbonyl compounds, to yield polysubstituted oxazoles. acs.org A palladium-catalyzed, copper-mediated oxidative cyclization has also been developed for synthesizing trisubstituted oxazoles, where water serves as the oxygen atom source for the heterocycle. rsc.orgnih.gov

Table 3: Examples of Copper-Catalyzed Oxidative Cyclization for Oxazole Synthesis

| Starting Materials | Copper Catalyst | Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| Enamides | CuBr₂ | N/A (Cu(II) is the oxidant) | Vinylic C-H functionalization | nih.gov |

| Benzylamines, β-Diketones | Copper Acetate | Iodine, TBHP | Tandem oxidative cyclization | acs.orgresearchgate.net |

Gold-Catalyzed Transformations

Gold catalysts have emerged as powerful tools in organic synthesis due to their unique ability to activate alkynes and other unsaturated systems. In the context of oxazole synthesis, gold catalysis enables novel cycloaddition and intermolecular annulation reactions.

One such method is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.govrsc.orgscispace.com This protocol is advantageous due to its use of readily available starting materials and mild reaction conditions. rsc.orgscispace.com A plausible mechanism involves the gold catalyst coordinating to the alkyne, followed by attack from the dioxazole, rearrangement to a gold carbene species, and subsequent intramolecular cyclization. nih.govrsc.org

Another innovative approach is the gold-catalyzed intermolecular alkyne oxidation, which generates gold carbene intermediates. These intermediates can then react with nitriles in a [2+2+1] annulation to form 2,5-disubstituted oxazoles. organic-chemistry.org This method provides a safer alternative to using α-diazoketones and exhibits broad substrate scope and excellent functional group tolerance. organic-chemistry.org

Nickel-Mediated Methodologies

Nickel catalysis provides a cost-effective and efficient alternative to palladium for various cross-coupling reactions in oxazole synthesis. Nickel-catalyzed methodologies have been developed for the synthesis of 2- and 2,5-substituted oxazoles via the cross-coupling of 2-methylthio-oxazoles with organozinc reagents. nih.govfigshare.com This C-S activation strategy is highly complementary to traditional cyclodehydration methods. nih.govfigshare.com

Furthermore, nickel catalysts have been effectively used in one-pot Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com Nickel catalysts can also mediate the direct C-H alkenylation of oxazoles, demonstrating their versatility in C-H functionalization reactions. mdpi.com

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. In the context of oxazole synthesis, these principles are being applied through various innovative approaches. ijpsonline.com

Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. ijpsonline.com The use of ultrasound (sonochemistry) is another green technique that can enhance reaction efficiency. nih.gov

A significant focus has been on replacing hazardous organic solvents with more environmentally benign alternatives. kthmcollege.ac.in Ionic liquids have been employed as recyclable reaction media for oxazole synthesis, such as in the van Leusen reaction. ijpsonline.commdpi.com Water has also been utilized as a green solvent for certain reactions. mdpi.com The development of catalyst-free and solvent-free reaction conditions represents a major advancement in green synthetic methodologies for oxazoles. kthmcollege.ac.in These approaches not only minimize waste and environmental impact but can also lead to increased efficiency and reduced energy consumption. ijpsonline.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of oxazole rings. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods.

One notable application is in the van Leusen oxazole synthesis. For instance, the reaction of substituted aryl aldehydes with tosylmethyl isocyanide (TosMIC) can be efficiently carried out under microwave irradiation. In a typical procedure, an aryl aldehyde and TosMIC are mixed in a solvent like isopropyl alcohol with a catalyst such as potassium phosphate. The mixture is then subjected to microwave irradiation at a controlled temperature and power, for example, at 65°C and 350 W for approximately 8 minutes. ijpsonline.com This method has proven effective for producing 5-substituted oxazoles and 4,5-disubstituted oxazolines with good yields. ijpsonline.com

Another microwave-assisted approach involves the cyclization of ω-amido alcohols using polyphosphoric acid (PPA) esters. This method is particularly useful for synthesizing 2-aryl-2-oxazolines and other cyclic iminoethers. organic-chemistry.orgnih.govresearchgate.net For example, using ethyl polyphosphate in chloroform (B151607) under microwave irradiation, 2-aryl-2-oxazolines have been prepared in very good yields with short reaction times. organic-chemistry.orgnih.gov Solvent-free conditions using trimethylsilyl (B98337) polyphosphate (PPSE) under microwave irradiation have also been successfully employed, further enhancing the green credentials of this synthetic route. organic-chemistry.orgresearchgate.net

The key advantages of microwave-assisted synthesis in this context are the dramatic reduction in reaction time, often from hours to minutes, and the potential for higher yields and cleaner reaction profiles. ijpsonline.comsciforum.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Oxazole Derivatives

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Van Leusen Reaction | Hours | ~8 minutes | Significant | ijpsonline.com |

| Cyclization of ω-amido alcohols | Several hours | < 30 minutes | Good to Excellent | nih.govresearchgate.net |

Ultrasound-Promoted Reactions

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This can lead to enhanced reaction rates and yields. While the application of sonochemistry to the synthesis of a wide range of N- and O-azoles is well-documented, its specific application to oxazoles is less common compared to other azole derivatives like isoxazoles and triazoles. nih.gov

However, the principles of sonochemistry suggest its potential for the synthesis of this compound. For instance, ultrasound has been successfully used in the one-pot, three-step synthesis of novel N-saccharin isoxazolines and isoxazoles in water, significantly accelerating the process. preprints.org Similarly, ultrasound irradiation has been shown to reduce reaction times by over an hour and increase product yields by 14% to 40% in the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives. preprints.org

A notable advantage of ultrasound-promoted reactions is the ability to conduct them under milder conditions, often at room temperature, which can be beneficial for thermally sensitive substrates. preprints.org This method is also considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the need for harsh reagents and solvents. nih.gov For example, a green synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives was developed using ultrasound assistance in the presence of only a few drops of DMF, avoiding the need for acidic or basic catalysts. nih.gov

Although direct examples for this compound are not prevalent, the successful application of ultrasound in the synthesis of analogous heterocyclic compounds indicates its viability as a synthetic strategy. nih.govpreprints.org

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. tcichemicals.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive "green" alternatives to traditional volatile organic solvents. tcichemicals.commdpi.com

In the context of oxazole synthesis, ionic liquids can serve as both the solvent and a catalyst, facilitating reactions and often simplifying product isolation. For instance, an improved one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes has been developed in ionic liquids, leading to high yields of 4,5-disubstituted oxazoles. The use of ILs in this context can lead to more efficient and environmentally friendly processes. organic-chemistry.org

Imidazolium-based ionic liquids have been particularly explored as reaction media. mdpi.com Their ability to solvate a wide range of organic and inorganic compounds can enhance reaction rates and selectivity. After the reaction, the product can often be extracted with a conventional organic solvent, allowing the ionic liquid to be recovered and reused, which is a key principle of green chemistry. tcichemicals.com The synthesis of various heterocyclic compounds, including antiviral drugs, has been successfully demonstrated in ionic liquid media, highlighting their versatility. mdpi.com

While specific data on the synthesis of this compound in ionic liquids is limited, the general applicability of ILs in heterocyclic synthesis suggests they are a promising medium for this target molecule.

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govacs.org In a flow system, reagents are continuously pumped through a reactor, where they mix and react.

This technology has been successfully applied to the synthesis of oxazole derivatives. A fully automated, multipurpose mesofluidic flow reactor has been developed for the rapid synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk This system allows for the efficient screening of reaction parameters and can be used for both small-scale exploratory libraries and gram-scale production. durham.ac.uk The process often incorporates columns of solid-supported reagents and scavengers to facilitate the reaction and purification, leading to high yields and purities of the final products. durham.ac.uk

For example, a continuous flow process has been reported for converting isoxazoles into their oxazole counterparts via a photochemical transposition reaction, yielding a series of di- and trisubstituted oxazoles rapidly and under mild conditions. organic-chemistry.org Another efficient continuous flow process for the synthesis of 1,3,4-oxadiazoles utilizes an iodine-mediated oxidative cyclization in a heated packed-bed reactor, achieving high yields in short residence times. nih.gov This process was also successfully scaled up and integrated with quenching and extraction steps. nih.gov

The application of continuous flow techniques to the synthesis of this compound could offer significant advantages in terms of efficiency, safety, and scalability.

Intramolecular Cyclization and Tandem Reaction Sequences

Intramolecular cyclization is a fundamental strategy for the synthesis of heterocyclic compounds, including oxazoles. These reactions involve the formation of a cyclic structure from a single molecule containing all the necessary atoms.

A common approach involves the cyclization of enamides. For example, functionalized oxazoles can be synthesized in moderate to good yields from enamides through a phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization. acs.orgfigshare.com This method is notable for its broad substrate scope and the absence of heavy metals in the oxidative carbon-oxygen bond formation step. acs.orgfigshare.com Similarly, a copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization at room temperature provides 2,5-disubstituted oxazoles in good yields. organic-chemistry.org

Propargylic amides are another important class of precursors for oxazole synthesis via cycloisomerization. These reactions can be mediated by various catalysts, including silica (B1680970) gel, to afford polysubstituted oxazoles under mild conditions. nih.gov Gold-catalyzed cyclization of propargylic amides has also been investigated, providing access to a range of oxazole derivatives, including those with interesting optical properties. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecules. An iodine-catalyzed tandem oxidative cyclization has been developed for the synthesis of 2,5-disubstituted oxazoles from readily available starting materials under mild, metal-free conditions. acs.org Another example is a tandem reaction of a vinyliminophosphorane with various acyl chlorides, which unexpectedly yields 2,4,5-trisubstituted oxazoles in a one-pot fashion. organic-chemistry.org

Table 2: Examples of Intramolecular Cyclization and Tandem Reactions for Oxazole Synthesis

| Precursor | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles | acs.orgfigshare.com |

| Enamides | Copper(II) catalyst | 2,5-disubstituted oxazoles | organic-chemistry.org |

| Propargylic amides | Silica gel | Polysubstituted oxazoles | nih.gov |

| Propargylic amides | Gold catalyst | Substituted oxazoles | nih.gov |

| 2-Amino-1-phenylethanone hydrochloride and aromatic aldehydes | Iodine/TBHP | 2,5-disubstituted oxazoles | acs.org |

| Vinyliminophosphorane and acyl chlorides | - | 2,4,5-trisubstituted oxazoles | organic-chemistry.org |

C-H/C-N Bond Functionalization Approaches

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.

In the context of oxazole synthesis, transition-metal-catalyzed C-H activation has been employed to introduce various substituents onto the oxazole ring. For example, palladium-catalyzed C-H activation allows for the direct arylation of oxazoles at both the C-2 and C-5 positions with high regioselectivity, depending on the choice of phosphine (B1218219) ligand and solvent. organic-chemistry.org A palladium-catalyzed C-4 olefination of oxazoles via C-H bond activation has also been achieved under mild conditions. acs.org

Furthermore, C-H functionalization can be a key step in the construction of the oxazole ring itself. An efficient copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and O2 provides trisubstituted oxazoles through oxidative C-H bond functionalization. organic-chemistry.org

Recent reviews have highlighted the use of benzylamines as emerging substrates for oxazole synthesis via C-H/C-N bond functionalization. scilit.com These strategies often involve transition-metal catalysis to construct the oxazole core. For instance, an iridium(III)-catalyzed C-H activation/amination/annulation of 2-phenyloxazoles with anthranils has been reported for the preparation of acridone (B373769) derivatives, showcasing the utility of oxazoles as directing groups in C-H activation. researchgate.net

A one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles has been reported, which involves a copper-catalyzed arylation step. While this example pertains to oxadiazoles, the principle of combining synthesis and C-H functionalization in a single operation is highly relevant to the efficient construction of substituted oxazoles as well. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Ethoxy 2 3 Methylphenyl 1,3 Oxazole

Electronic Effects of Substituents on Ring Reactivity

The electronic properties of substituents on the oxazole (B20620) ring play a pivotal role in dictating the molecule's reactivity towards both electrophiles and nucleophiles. Electron-donating groups (EDGs) enhance the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) decrease electron density, favoring nucleophilic reactions. numberanalytics.com

The 5-ethoxy group is a potent activating group due to the lone pairs on the oxygen atom, which can be delocalized into the oxazole ring through resonance. This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the C-4 position. This makes the molecule more reactive towards electrophiles. The presence of such an activating group is often a prerequisite for electrophilic aromatic substitution to occur on the oxazole ring. wikipedia.orgsemanticscholar.org The ethoxy group, being an electron-donating substituent, enhances the reactivity of the oxazole ring towards electrophilic attack.

The 2-(3-methylphenyl) group influences the reactivity of the oxazole ring through a combination of inductive and resonance effects. The phenyl ring itself is conjugated with the oxazole system. The methyl group at the meta-position of the phenyl ring has a weak electron-donating effect through hyperconjugation and induction. This slightly increases the electron density of the phenyl ring, and by extension, can have a minor activating effect on the oxazole ring. However, the primary influence of the 2-aryl substituent is often steric, potentially hindering the approach of reactants to the adjacent C-2 position.

Electrophilic Substitution Reactions

Electrophilic substitution on the oxazole ring is generally directed to the C-5 position. semanticscholar.orgchempedia.info However, the presence of the 5-ethoxy group in 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole alters this regioselectivity.

In unsubstituted oxazoles, the C-5 position is the most electron-rich and therefore the preferred site for electrophilic attack. chempedia.infothepharmajournal.com However, with the C-5 position already occupied by the ethoxy group, electrophilic substitution is directed elsewhere on the ring. The high electron density at C-5 makes it a primary target for electrophiles in many oxazole systems. wikipedia.org

The presence of an electron-donating group is often necessary to facilitate electrophilic substitution on the oxazole ring. semanticscholar.orgthepharmajournal.com The 5-ethoxy group in the title compound is a strong activating group. This activation, combined with the directing effects of the oxazole ring heteroatoms, will determine the position of electrophilic attack. Given that C-5 is substituted, the most likely position for electrophilic attack would be C-4, which is activated by the adjacent ethoxy group.

| Electrophilic Reaction | Predicted Regioselectivity | Influence of Substituents |

| Nitration | C-4 | The 5-ethoxy group strongly activates the C-4 position for electrophilic attack. |

| Halogenation | C-4 | Similar to nitration, the electron-donating ethoxy group directs incoming electrophiles to the C-4 position. |

| Friedel-Crafts Acylation | C-4 | The activating effect of the ethoxy group facilitates acylation at the adjacent C-4 position. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole ring are less common and typically require the presence of a good leaving group. semanticscholar.org The most favorable position for nucleophilic attack is the C-2 position, which is the most electron-deficient carbon in the oxazole ring. chempedia.infothepharmajournal.com The ease of displacement of halogens on the oxazole ring follows the order C-2 >> C-4 > C-5. semanticscholar.orgthepharmajournal.com

Substitutions at the C-2 Position

The C-2 position of the oxazole ring is highly susceptible to nucleophilic substitution, especially when a suitable leaving group is present. cutm.ac.in While this compound itself does not have a typical leaving group at the C-2 position (the 3-methylphenyl group is attached via a stable C-C bond), analogous oxazoles with leaving groups like halogens readily undergo substitution. pharmaguideline.com For instance, a halogen atom at the C-2 position of an oxazole ring can be easily displaced by various nucleophiles. pharmaguideline.comcutm.ac.in

This reactivity stems from the significant electron deficiency at the C-2 carbon, which is positioned between the electronegative oxygen and nitrogen atoms. Nucleophilic attack at this site is a common pathway for functionalizing the oxazole ring. pharmaguideline.com

Ring-Opening Pathways under Nucleophilic Conditions

Nucleophilic attack on the oxazole ring often leads to ring cleavage rather than direct substitution, particularly when no good leaving group is present at the C-2 position. pharmaguideline.com The attack typically occurs at the most electron-deficient C-2 position, initiating a cascade of bond rearrangements that results in the opening of the heterocyclic ring.

For example, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazole (B134444) derivatives. pharmaguideline.com The instability of the oxazole ring under certain nucleophilic conditions is a key feature of its chemistry, allowing for its transformation into other heterocyclic systems. tandfonline.com

Deprotonation and Anion Chemistry at C-2

The hydrogen atom at the C-2 position of an unsubstituted oxazole is the most acidic proton on the ring, with a pKa of approximately 20. tandfonline.comwikipedia.org Consequently, deprotonation at this site using a strong base, such as organolithium reagents (e.g., n-BuLi or s-BuLi), is a feasible process. pharmaguideline.comsci-hub.st

However, the resulting 2-lithio-oxazole anion is often unstable and exists in equilibrium with a ring-opened vinyl isocyanide species. pharmaguideline.comnih.gov This equilibrium can complicate subsequent reactions. Quenching the anion with an electrophile may lead to either the expected C-2 substituted oxazole or products derived from the isocyanide intermediate. sci-hub.stnih.gov The outcome is often dependent on the specific substrates, electrophiles, and reaction conditions. This deprotonation and potential ring-opening pathway is a critical aspect of the anion chemistry of the oxazole ring. pharmaguideline.comrsc.org

Cycloaddition Reactions

Oxazoles, including 5-ethoxy-2-aryl derivatives, can function as diene components in cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.comresearchgate.net The presence of an electron-donating substituent, such as the 5-ethoxy group in the title compound, facilitates these reactions by increasing the electron density of the oxazole ring system, making it a more effective diene. pharmaguideline.com These reactions are synthetically valuable as they provide a direct route to other important heterocyclic structures. researchgate.netresearchgate.net

Diels-Alder Reactions as Diene Components

In the context of the Diels-Alder reaction, the oxazole ring acts as an azadiene. It can react with a variety of dienophiles, including alkenes and alkynes, to form a six-membered ring. wikipedia.orgresearchgate.net The reaction proceeds via a [4+2] cycloaddition mechanism.

The initial cycloadduct formed from the reaction of an oxazole with a dienophile is often unstable and not isolated. researchgate.net This intermediate typically undergoes a spontaneous rearrangement, often involving the elimination of a small molecule, to yield a stable aromatic product. The nature of the dienophile determines the final product. researchgate.netresearchgate.net Activation of the oxazole nitrogen with a Brønsted or Lewis acid can facilitate the cycloaddition by lowering the activation energy barrier. acs.orgnih.gov

Formation of Pyridine (B92270) and Furan (B31954) Derivatives

The Diels-Alder reaction of oxazoles provides a powerful synthetic route to substituted pyridine and furan derivatives. pharmaguideline.comresearchgate.net

Pyridine Synthesis: When an oxazole reacts with an alkene (an olefinic dienophile), the initial bicyclic adduct readily eliminates a molecule of water (or an alcohol in the case of alkoxy-substituted oxazoles) to aromatize, yielding a substituted pyridine. tandfonline.comresearchgate.net This transformation makes the oxazole-Diels-Alder reaction a key strategy for constructing the pyridine ring system, which is a core component of many natural products, including vitamin B6. researchgate.net

Furan Synthesis: When an alkyne is used as the dienophile, the reaction with an oxazole leads to the formation of a substituted furan. researchgate.netresearchgate.net In this pathway, the initial cycloadduct expels a nitrile fragment to achieve aromatization.

Table 1: Products of Diels-Alder Reactions with Substituted Oxazoles

| Dienophile Type | Intermediate | Eliminated Fragment | Final Product | Reference |

|---|---|---|---|---|

| Alkene | Bicyclic Ether/Aminal | H₂O (or ROH) | Pyridine Derivative | tandfonline.comresearchgate.net |

| Alkyne | Bicyclic Adduct | Nitrile (R-CN) | Furan Derivative | researchgate.netresearchgate.net |

Oxidation and Reduction Pathways of the Oxazole Ring

The oxazole ring is susceptible to both oxidation and reduction, which typically result in ring cleavage.

Oxidation: The oxazole ring can be readily opened by various oxidizing agents, such as cold potassium permanganate (B83412) or chromic acid. tandfonline.compharmaguideline.com The oxidation can lead to the formation of open-chain imides and carboxylic acids. cutm.ac.in For some C2-unsubstituted oxazoles, enzymatic oxidation catalyzed by aldehyde oxidase can convert the ring into a 2-oxazolone.

Reduction: Reduction of the oxazole ring can also lead to ring-opened products or, in some cases, to the corresponding saturated oxazolidine (B1195125) or partially saturated oxazoline (B21484) derivatives. tandfonline.compharmaguideline.com Catalytic hydrogenation or reduction with reagents like a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cleave the ring. tandfonline.com

Table 2: Summary of Oxidation and Reduction Reactions of the Oxazole Ring

| Reaction Type | Reagents/Conditions | Typical Outcome | Reference |

|---|---|---|---|

| Oxidation | Cold KMnO₄, Chromic Acid, Ozone | Ring opening to form open-chain products | pharmaguideline.com |

| Oxidation | Aldehyde Oxidase (for C2-unsubstituted oxazoles) | Formation of 2-oxazolone | |

| Reduction | Ni/Al alloy in aq. KOH | Ring opening | tandfonline.com |

| Reduction | Catalytic Hydrogenation | Ring opening or formation of oxazolines/oxazolidines | tandfonline.compharmaguideline.com |

Rearrangement Reactions Involving the Oxazole Core (e.g., Cornforth Rearrangement)

The oxazole ring, a cornerstone of many heterocyclic compounds, can participate in several rearrangement reactions, leading to isomeric structures. Among these, the Cornforth rearrangement is a notable thermal isomerization process characteristic of certain substituted oxazoles.

The classical Cornforth rearrangement involves the thermal isomerization of a 4-acyloxazole. In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring effectively switch places. The mechanism is understood to proceed through a thermal pericyclic ring-opening to form a nitrile ylide intermediate. This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement to form a new oxazole ring system.

For this compound to undergo a classical Cornforth rearrangement, it would first require the introduction of an acyl group at the C4 position. For instance, if a 4-acyl derivative of the title compound were synthesized, it could potentially undergo this rearrangement upon heating. The reaction would proceed as follows:

Thermal Ring Opening: Upon heating, the 4-acyl-5-ethoxy-2-(3-methylphenyl)-1,3-oxazole would undergo a concerted electrocyclic ring opening. This process would break the C4-C5 and C2-O1 bonds of the oxazole ring, leading to the formation of a transient, highly reactive nitrile ylide intermediate.

acs.orgacs.org-Sigmatropic Rearrangement: The nitrile ylide intermediate would then rapidly rearrange. This step involves the formation of a new isomeric oxazole.

The feasibility and yield of the Cornforth rearrangement are influenced by the nature of the substituents on the oxazole ring. Research has shown that the reaction gives good yields when nitrogen-containing heterocycles are part of the acyl group at the C4 position. acs.org The stability of the nitrile ylide intermediate also plays a crucial role; if the intermediate is too stable, it may revert to the starting material, thus hindering the rearrangement. acs.org The energy difference between the starting oxazole and the rearranged product is the ultimate determining factor for the reaction's success. acs.org

While no specific studies on the Cornforth rearrangement of this compound itself have been reported, the general principles of this reaction provide a predictive framework for its potential behavior if appropriately functionalized at the C4 position.

Cross-Coupling and Diversification Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the late-stage functionalization of heterocyclic compounds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These strategies are instrumental in medicinal chemistry for generating diverse molecular libraries. For this compound, diversification can be envisioned by targeting various positions on both the oxazole and the phenyl rings through cross-coupling reactions.

To engage in cross-coupling, the parent molecule typically requires prior functionalization to introduce a reactive handle, such as a halogen (Br, I) or a triflate group (-OTf), which can act as an electrophilic partner. Alternatively, direct C-H activation methodologies offer a more atom-economical approach to diversification.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. To functionalize this compound using this method, one could first introduce a bromine or iodine atom at a specific position, for instance, at the C4 position of the oxazole ring or on the phenyl ring. The resulting halo-oxazole could then be coupled with a variety of aryl or heteroaryl boronic acids. acs.orgnih.gov Studies on other oxazole systems have demonstrated successful Suzuki couplings at the 2- and 4-positions. acs.orgacs.org

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is catalyzed by a combination of palladium and copper complexes. For the target molecule, a halogenated or triflated derivative would be necessary. For example, a 4-trifloyloxazole derivative could react with various terminal alkynes to introduce alkynyl moieties. acs.orgacs.org This method has been successfully applied to functionalize oxazoles at the 2-, 4-, and 5-positions. acs.org

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed reaction is a powerful tool for introducing vinyl groups. A halogenated derivative of this compound could be coupled with various alkenes to generate more complex structures. Dehydrogenative Heck reactions, a type of direct C-H functionalization, have also been reported for oxazoles, offering a pathway that avoids pre-functionalization. mdpi.com

Buchwald-Hartwig Amination:

This reaction is a palladium-catalyzed method for forming C-N bonds by coupling an aryl halide or triflate with an amine. wikipedia.orglibretexts.org To apply this to the target compound, a halo-substituted derivative would be reacted with primary or secondary amines in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of nitrogen-containing substituents, which are prevalent in pharmacologically active molecules. wikipedia.org

Direct C-H Activation:

More recent strategies focus on the direct functionalization of C-H bonds, which avoids the need for pre-installing a halide or triflate handle. rsc.org For the oxazole ring, the C-H bond at the C4 position is a potential site for direct arylation, olefination, or alkylation, given the electronic nature of the heterocycle. Similarly, the C-H bonds on the 3-methylphenyl ring could be targeted for diversification. These reactions are typically catalyzed by transition metals like palladium or rhodium. beilstein-journals.org

The table below summarizes potential cross-coupling strategies for the diversification of the this compound core, based on established methodologies for other oxazole systems.

Interactive Data Table: Potential Cross-Coupling Strategies for this compound Derivatives

| Reaction Type | Hypothetical Substrate | Coupling Partner | Typical Catalyst/Reagents | Potential Product Feature |

| Suzuki-Miyaura | 4-Bromo-5-ethoxy-2-(3-methylphenyl)-1,3-oxazole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl group at C4 |

| Sonogashira | 4-Iodo-5-ethoxy-2-(3-methylphenyl)-1,3-oxazole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl group at C4 |

| Heck | 2-(4-Bromo-3-methylphenyl)-5-ethoxy-1,3-oxazole | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Vinyl group on the phenyl ring |

| Buchwald-Hartwig | 4-Trifloyl-5-ethoxy-2-(3-methylphenyl)-1,3-oxazole | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino group at C4 |

| Direct C-H Arylation | This compound | Aryl halide | Pd(OAc)₂, PPh₃, K₂CO₃ | Aryl group at C4 |

Spectroscopic Characterization and Structural Elucidation of 5 Ethoxy 2 3 Methylphenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the ethoxy, 3-methylphenyl, and oxazole (B20620) ring protons. The ethoxy group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling with neighboring protons. The protons of the 3-methylphenyl group are expected to appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their positions on the phenyl ring. The methyl group attached to the phenyl ring would likely appear as a singlet. The proton on the oxazole ring, if present, would also have a characteristic chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxazole-H | 6.5 - 7.5 | s | - |

| Phenyl-H | 7.0 - 8.0 | m | - |

| -OCH₂- | 4.0 - 4.5 | q | ~7.0 |

| Phenyl-CH₃ | 2.3 - 2.5 | s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom. The carbons of the oxazole ring are typically observed in the range of δ 120-160 ppm. The carbons of the 3-methylphenyl group will resonate in the aromatic region (δ 120-140 ppm), with the carbon bearing the methyl group appearing at a slightly different shift. The ethoxy group carbons will have characteristic shifts, with the methylene carbon (-OCH₂-) appearing further downfield than the methyl carbon (-CH₃). Quaternary carbons, such as those at the points of substitution on the oxazole and phenyl rings, can be identified by their lack of signals in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C2 | 155 - 165 |

| Oxazole C4 | 120 - 130 |

| Oxazole C5 | 145 - 155 |

| Phenyl C (ipso) | 125 - 135 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

| Phenyl C-CH₃ | 135 - 145 |

| -OCH₂- | 60 - 70 |

| Phenyl-CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional techniques are employed. A Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethoxy group. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons, confirming which proton is attached to which carbon. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show a correlation between the methylene protons of the ethoxy group and the C5 carbon of the oxazole ring, and between the aromatic protons and the carbons of the oxazole ring, thereby confirming the connectivity of the different structural fragments.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Common fragmentation pathways for oxazole derivatives involve cleavage of the substituents from the heterocyclic ring and fragmentation of the oxazole ring itself. For the title compound, expected fragmentation could include the loss of the ethoxy group, the methylphenyl group, or smaller fragments like ethylene (B1197577) from the ethoxy group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

|---|---|---|

| [M]+• | 217.1103 | Molecular Ion |

| [M - C₂H₅O]+ | 172.0759 | Loss of ethoxy radical |

| [M - C₇H₇]+ | 126.0398 | Loss of tolyl radical |

Note: Predicted m/z values are for the most abundant isotope.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. These include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C=N and C=C stretching vibrations characteristic of the oxazole ring, and C-O stretching from the ethoxy group and the oxazole ring.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1600-1650 | Medium-Strong | C=N stretch (oxazole ring) |

| 1500-1580 | Medium-Strong | C=C stretch (aromatic and oxazole rings) |

| 1200-1300 | Strong | C-O-C stretch (ether) |

Note: Predicted values are based on typical IR frequencies for the respective functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide insights into the electronic properties of a molecule. The extended π-electron system of the 2-aryloxazole core in this compound is expected to give rise to absorption in the ultraviolet region. The position of the maximum absorption (λmax) is influenced by the nature and position of the substituents on the aromatic and oxazole rings. Many oxazole derivatives are known to be fluorescent, emitting light at a longer wavelength than they absorb. The fluorescence spectrum, characterized by its emission maximum (λem), can provide further information about the electronic structure and environment of the molecule.

Table 5: Predicted Electronic Spectroscopy Data for this compound

| Technique | Predicted λmax (nm) | Solvent |

|---|---|---|

| UV-Vis Absorption | 280 - 320 | Ethanol or similar polar solvent |

Note: Predicted values are based on the photophysical properties of similar 2-aryl-5-alkoxyoxazoles.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable for derivatives)

While X-ray crystallographic data for this compound is not publicly available, analysis of closely related structures provides valuable insights into the likely solid-state conformation and molecular packing. The crystal structure of a derivative, 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, has been determined, offering a model for understanding the spatial arrangement of the methylphenyl and azole moieties. nih.gov

In the solid state, the conformation of such molecules is dictated by the interplay of steric and electronic effects, which influences the dihedral angles between the planar ring systems. In the case of the analyzed derivative, 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, the isoxazole (B147169) ring forms a dihedral angle of 16.64 (7)° with the 3-methylbenzyl ring. nih.gov This indicates a slight twist between the two rings, a common feature in such bicyclic aromatic systems to minimize steric hindrance while maintaining significant electronic conjugation.

The crystallographic data for the derivative 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole is summarized in the table below. nih.gov This data provides a foundational understanding of the solid-state properties of this class of compounds.

Table 1: Crystallographic Data for 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight (Mr) | 235.27 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8052 (2) |

| b (Å) | 7.7010 (3) |

| c (Å) | 27.4363 (8) |

| Volume (ų) | 1226.56 (7) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Computational and Theoretical Studies of 5 Ethoxy 2 3 Methylphenyl 1,3 Oxazole

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to the computational study of organic molecules. epstem.netresearchgate.net For 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, methods such as B3LYP with a 6-31G(d,p) basis set are commonly used to achieve a balance between computational cost and accuracy in predicting molecular properties. epstem.netepstem.net These calculations provide insights into the molecule's geometry, electronic structure, and reactivity.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. A key aspect of its conformation is the relative orientation of the 3-methylphenyl and oxazole (B20620) rings. Due to steric hindrance, these rings are not expected to be perfectly coplanar. Theoretical calculations can predict the dihedral angle between the plane of the oxazole ring and the plane of the 3-methylphenyl ring. nih.gov Similarly, the conformation of the ethoxy group at the C5 position, specifically the torsion angles involving the C-O-C bonds, is determined to find the most stable spatial arrangement.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. ufla.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. epstem.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, these energies can be calculated using DFT methods.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Derived from HOMO and LUMO energies, global chemical reactivity indices provide a quantitative measure of a molecule's reactivity. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Higher hardness values indicate greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These indices are valuable for predicting how this compound will behave in chemical reactions.

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.575 |

| Chemical Potential (μ) | -3.675 |

| Electrophilicity Index (ω) | 2.622 |

Aromaticity Analysis of the 1,3-Oxazole Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle. thepharmajournal.comwikipedia.org Its aromaticity arises from the delocalization of six π-electrons over the ring system. However, due to the high electronegativity of the oxygen atom, the π-electron delocalization is less uniform than in benzene, and oxazoles are considered to be less aromatic than analogous sulfur-containing thiazoles. wikipedia.org Computational methods can quantify the degree of aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character. Such analyses would confirm the aromatic nature of the oxazole ring within the this compound structure.

Investigation of Tautomeric Forms and Isomerization Pathways

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, significant tautomerism is not expected due to the absence of mobile protons like those found in hydroxyl or amino substituents. However, theoretical studies can investigate the protonation of the molecule. The oxazole ring contains a basic nitrogen atom at position 3, which is the most likely site for protonation. semanticscholar.org Computational methods can be used to calculate the proton affinity and determine the relative stability of the resulting oxazolium cation compared to other potential protonated isomers. These calculations help in understanding the molecule's behavior in acidic media.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. For this compound, a potential reaction for study is electrophilic aromatic substitution. The oxazole ring is generally susceptible to electrophilic attack, with the C5 position often being the most reactive, especially when activated by an electron-donating group like ethoxy. tandfonline.com

A theoretical study of, for example, the nitration of this molecule would involve:

Modeling the structures of the reactants (oxazole and nitronium ion).

Locating the transition state structure for the attack of the electrophile at a specific position on the ring (e.g., C4).

Calculating the activation energy (the energy difference between the reactants and the transition state).

By comparing the activation energies for attack at different positions (C4 vs. the methylphenyl ring), the regioselectivity of the reaction can be predicted. The calculations would provide a detailed, step-by-step understanding of the reaction pathway at the molecular level.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. researchgate.netnih.gov Density Functional Theory (DFT) is a commonly employed method for these predictions, often utilizing functionals like B3LYP and basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. These predicted values are typically correlated with experimental data to confirm the molecular structure. For this compound, predictions would identify the distinct chemical environments for the protons and carbons of the ethoxy group, the methylphenyl ring, and the oxazole ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| Ethoxy-CH₂ | 4.10 - 4.30 |

| Ethoxy-CH₃ | 1.35 - 1.55 |

| Methylphenyl-CH₃ | 2.30 - 2.50 |

| Oxazole-H | 6.80 - 7.00 |

| Methylphenyl-Ar-H | 7.10 - 7.80 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

| Ethoxy-CH₂ | 60.0 - 65.0 |

| Ethoxy-CH₃ | 14.0 - 16.0 |

| Methylphenyl-CH₃ | 20.0 - 22.0 |

| Oxazole-C2 | 158.0 - 162.0 |

| Oxazole-C4 | 120.0 - 125.0 |

| Oxazole-C5 | 150.0 - 155.0 |

| Methylphenyl-Ar-C | 125.0 - 140.0 |

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. nih.gov These calculations help in the assignment of experimental spectra. For this compound, key predicted vibrations would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching from the oxazole ring, and C-O stretching from the ethoxy group.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Oxazole) | 1600 - 1650 |

| C=C Stretch (Aromatic/Oxazole) | 1450 - 1600 |

| C-O Stretch (Ethoxy) | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the resulting UV-Vis absorption spectra. researchgate.net These calculations can provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* transitions, which are expected for the aromatic and heterocyclic systems in this compound. The solvent environment can also be modeled to predict solvatochromic shifts. researchgate.net

Interactive Data Table: Predicted UV-Vis Absorption

| Electronic Transition | Predicted λmax (nm) |

| π→π* | 280 - 320 |

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding how molecules recognize each other and assemble into larger structures, which influences their physical properties and biological activity. nih.gov For this compound, computational methods can predict the types and strengths of non-covalent interactions that govern its supramolecular assembly.

Theoretical studies on similar oxazole-containing compounds have highlighted the importance of weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, in dictating their crystal packing. nih.gov The analysis of these interactions often involves examining the geometry of contacts, topological descriptors from theories like Atoms-in-Molecules (AIM), and calculating interaction energies between molecular pairs. nih.gov

For this compound, the following intermolecular interactions would be anticipated and could be modeled:

π-π Stacking: The presence of the phenyl and oxazole rings allows for potential π-π stacking interactions, where the aromatic rings arrange in a parallel or offset fashion. These interactions are significant in the formation of stable crystal lattices.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl and ethoxy groups, as well as the aromatic ring, with the oxygen and nitrogen atoms of the oxazole ring of neighboring molecules are likely to play a role in the supramolecular structure.

Computational predictions of the supramolecular assembly would involve generating and ranking possible crystal structures based on their calculated lattice energies. This can reveal the most stable packing arrangements and the hierarchy of the intermolecular interactions that lead to them. nih.gov The interplay of these various weak interactions determines the final three-dimensional architecture of the solid state.

Advanced Applications in Chemical Science and Research Non Clinical Focus

Role as Versatile Building Blocks in Organic Synthesis

The 5-alkoxyoxazole ring system is a highly valuable and versatile building block in organic synthesis. researchgate.net The electron-rich nature of this scaffold makes it an excellent reactant in a wide array of chemical transformations, enabling the synthesis of complex molecular architectures. researchgate.net The presence of the 5-ethoxy group in 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole activates the oxazole (B20620) ring, making it a potent diene in cycloaddition reactions.

This reactivity allows for its use in:

Hetero-Diels-Alder Reactions: As a diene, it can react with various dienophiles to construct substituted pyridine (B92270) rings, a core structure in many natural products and pharmaceuticals.

1,3-Dipolar Cycloadditions: The oxazole ring can undergo formal cycloadditions, providing pathways to other heterocyclic systems like pyrrolidines and oxadiazolines. researchgate.net

Photochemical [2+2] Cycloadditions: Photochemical activation can lead to [2+2] cycloadditions, forming complex polycyclic structures. researchgate.net

Ring-Opening Processes: The alkoxyoxazole moiety can be involved in ring-opening and rearrangement reactions, such as the Claisen rearrangement, to yield linear structures, including valuable amino acid derivatives. researchgate.net

The 2-(3-methylphenyl) group provides steric and electronic influence on these reactions and serves as a key structural element that is carried into the final product. This versatility allows chemists to use this compound as a precursor to a diverse range of more complex molecules. nih.govrsc.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Potential Product Scaffold | Reference |

|---|---|---|---|

| Hetero-Diels-Alder | Alkenes, Alkynes | Substituted Pyridines | researchgate.net |

| [4+2] Cycloaddition | Ynones | Substituted Furans | researchgate.net |

| Formal 1,3-Dipolar Cycloaddition | Olefins | Pyrrolidines, Oxadiazolines | researchgate.net |

| Ring-Opening / Rearrangement | - | Amino Acid Derivatives | researchgate.net |

Supramolecular Chemistry and Molecular Recognition

The structure of this compound contains several functional groups capable of participating in non-covalent interactions, which are the foundation of supramolecular chemistry. semanticscholar.org These interactions include hydrogen bonding, π-π stacking, and hydrophobic effects. semanticscholar.org The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, while the 3-methylphenyl group can engage in π-π stacking and van der Waals interactions. These features suggest a potential for this molecule to be used in molecular recognition and the formation of ordered supramolecular assemblies. nih.gov

In host-guest chemistry, a host molecule with a specific cavity binds a smaller guest molecule through non-covalent forces. nih.govresearchgate.net While this compound is not a macrocyclic host itself, its structural motifs could allow it to function as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or pillararenes. nih.gov The binding would be driven by a combination of hydrophobic interactions involving the ethoxy and methylphenyl groups and potential hydrogen bonding with the oxazole heteroatoms. Conversely, it could be incorporated into a larger, designed host structure where its rigid aromatic and heterocyclic framework helps define a recognition site for specific guests.

Self-assembly is the spontaneous organization of molecules into ordered structures. The interplay of π-π stacking from the phenyl ring and van der Waals forces from the alkyl groups could potentially drive the self-assembly of this compound molecules into higher-order structures like stacks or aggregates in solution or the solid state. researchgate.net The specific geometry and stability of these assemblies would be dictated by the precise balance of attractive and repulsive forces between the molecules. While specific research on the self-assembly of this compound is not documented, the principles of supramolecular chemistry suggest this possibility.

Ligand Design in Organometallic Chemistry and Catalysis

Oxazole-containing molecules are widely used as ligands in organometallic chemistry and catalysis because the ring's nitrogen atom is an effective coordination site for a variety of metal centers. chemscene.comalfachemic.com The electronic properties of the metal center and the selectivity of the catalytic reaction can be fine-tuned by altering the substituents on the oxazole ring. alfachemic.com

Asymmetric catalysis, which produces a specific enantiomer of a chiral product, relies heavily on chiral ligands. While this compound is achiral, its core structure is related to the widely successful oxazoline (B21484) ligands used in many asymmetric reactions. alfachemic.comnih.gov Chiral oxazoline ligands are typically synthesized from readily available chiral amino alcohols. alfachemic.com The 2-aryl-oxazole moiety of the title compound could be incorporated into a larger bidentate or tridentate ligand scaffold, such as a PyBOX (2,6-bis(oxazolin-2-yl)pyridine) or BOX (bis(oxazoline)) type ligand. By attaching the this compound unit to a chiral backbone, a new class of chiral ligands could be developed for applications in asymmetric synthesis, including cyclopropanation, hydrogenation, and alkylation reactions. researchgate.netresearchgate.net

The nitrogen atom in this compound can donate its lone pair of electrons to form stable complexes with transition metals such as vanadium, palladium, copper, nickel, and iridium. semanticscholar.orgmdpi.com The properties of the resulting metal complex are influenced by the steric and electronic characteristics of the substituents on the oxazole ligand.

A notable application for oxazole-based ligands is in polymerization catalysis. Research has demonstrated that vanadium complexes bearing oxazole-containing ligands are active catalysts for both ethylene (B1197577) homopolymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net In such a system, this compound would act as a ligand, coordinating to the vanadium center. The 3-methylphenyl and 5-ethoxy groups would exert steric hindrance around the metal center, which is known to influence the catalyst's activity and the microstructure of the resulting polymer. mdpi.com For example, increased steric bulk at the 5-position of the oxazole ring has been shown to enhance catalyst activity in ethylene polymerization. mdpi.com

Table 2: Potential Applications of Metal Complexes with a this compound Ligand

| Metal Center | Potential Catalytic Application | Role of Ligand Substituents | Reference |

|---|---|---|---|

| Vanadium (V) | Ethylene/Norbornene (Co)polymerization | Steric hindrance from ethoxy and methylphenyl groups influences catalyst activity and polymer properties. | mdpi.comresearchgate.net |

| Palladium (Pd) / Copper (Cu) | Cross-coupling reactions (e.g., Suzuki, Heck) | Electronic properties of the aryl group modulate the reactivity of the metal center. | semanticscholar.orgthieme-connect.de |

| Copper (Cu) / Nickel (Ni) | Asymmetric Lewis acid catalysis (in a chiral scaffold) | The ligand framework creates a chiral environment around the metal for enantioselective transformations. | semanticscholar.orgresearchgate.net |

| Iridium (Ir) / Rhodium (Rh) | Asymmetric Hydrogenation, Hydrosilylation | Chiral ligand design controls the stereochemical outcome of the reaction. | alfachemic.com |

Heterocyclic Carbene (NHC) Precursors and Complexes

There is no available research to indicate that this compound has been investigated or utilized as a precursor for the synthesis of N-heterocyclic carbenes (NHCs) or their subsequent metal complexes. The stability and electronic properties of the oxazole ring system can, in principle, be exploited for carbene generation, but specific studies on this molecule for this purpose have not been reported.

Materials Science Applications

Investigations into the potential of this compound within materials science have not been documented.

Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs) Precursors

The photophysical properties of this compound, such as its fluorescence quantum yield, emission spectra, and suitability as a precursor or component in OLEDs, have not been characterized in published research. Although many oxazole-containing compounds are explored for their emissive properties, data for this specific derivative is absent.

Photochromic and Scintillating Properties

There is no information available in scientific literature regarding the evaluation of this compound for photochromic (light-induced reversible color change) or scintillating (emission of light upon absorption of ionizing radiation) properties.

Molecular Probes and Investigative Tools in Biological Systems (Mechanistic and In Vitro Studies)

No mechanistic or in vitro studies have been published that utilize this compound as a molecular probe or investigative tool.

Molecular Target Identification and Binding Studies (in vitro, mechanistic focus)

There are no reports of in vitro studies aimed at identifying the molecular targets of this compound or characterizing its binding affinity and kinetics with any biological macromolecules.

Enzyme Inhibition Mechanisms (at a molecular level)

The potential for this compound to act as an enzyme inhibitor has not been explored, and consequently, no studies on its mechanism of action at a molecular level are available.

Non-Clinical Biological Activity Profiling (e.g., cellular uptake studies)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the non-clinical biological activity or cellular uptake studies for the compound this compound. While the broader class of oxazole derivatives has been the subject of extensive investigation for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, data pertaining exclusively to the 5-ethoxy-2-(3-methylphenyl) substituted variant is not available in the public domain.

Consequently, there are no specific research findings or data tables to report on its cellular absorption, distribution, metabolism, or specific interactions with biological targets in a non-clinical setting. The synthesis of this compound is documented, and it is available through chemical suppliers, identified by its CAS Number 477867-67-7. chemwhat.com However, its subsequent biological characterization remains unaddressed in peer-reviewed literature.

Further research would be required to elucidate the specific non-clinical biological profile of this compound and to determine if it shares any of the biological activities observed in structurally related oxazole compounds.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, future research will likely focus on developing synthetic pathways that are both environmentally benign and highly efficient. Current synthetic strategies for oxazoles often rely on classical condensation or multi-step reactions, which can generate significant waste.